Dimethyl 3-phenylisothiazole-4,5-dicarboxylate
Overview
Description
Dimethyl 3-phenylisothiazole-4,5-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₁NO₄S and a molecular weight of 277.30 g/mol . It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate typically involves the reaction of benzonitrile with cyanoformate in the presence of dimethyl acetylenedicarboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other methods involving different starting materials and catalysts, but the exact details of these methods are often proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-phenylisothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced isothiazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced isothiazole derivatives .
Scientific Research Applications
Dimethyl 3-phenylisothiazole-4,5-dicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dimethyl 3-phenylisothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 3-phenylisothiazole-4,5-dicarboxylate include:
Indole derivatives: These compounds also contain a heterocyclic ring with nitrogen and exhibit a wide range of biological activities.
Dihydropyridine derivatives: These compounds are known for their use as calcium channel blockers and have similar structural features.
Uniqueness
This compound is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 3-phenyl-1,2-thiazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFXPUHVNMJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=C1C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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